molecular formula C7H5F2NO B7857828 2,4-Difluorobenzaldehyde oxime

2,4-Difluorobenzaldehyde oxime

Cat. No.: B7857828
M. Wt: 157.12 g/mol
InChI Key: SVCQIVUYSQKNAZ-UHFFFAOYSA-N
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Description

2,4-Difluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,4-difluoro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as a product .

Industrial Production Methods: While specific industrial production methods for 2,4-difluoro-benzaldehyde oxime are not well-documented, the general approach involves the condensation of 2,4-difluoro-benzaldehyde with hydroxylamine under controlled conditions. The process may be optimized for higher yields and purity through the use of catalysts and specific reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles.

    Reduction: Reduction reactions can convert the oxime to amines.

    Substitution: The oxime group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,4-difluorobenzonitrile.

    Reduction: Formation of 2,4-difluoro-benzylamine.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-difluoro-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, facilitating catalytic processes. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions are crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

    Benzaldehyde oxime: The parent compound without fluorine substitutions.

    2,4-Difluorobenzaldehyde: The aldehyde precursor without the oxime group.

    2,4-Difluoroacetophenone oxime: A related compound with a ketone-derived oxime.

Uniqueness: 2,4-Difluorobenzaldehyde oxime is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQIVUYSQKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a fashion similar to that for preparation 13, 2,4-difluorobenzaldehyde (5.00 g, 35.2 mmol), hydroxylamine hydrochloride (2.94 g, 42.3 mmol), NaOH (7.04 g, 88.0 mmol; as a 50% solution by weight in water), ethanol (15 ml), H2O (15 ml), and ice (30 g) gave 2,4-difluorobenzaldehyde oxime (4.62 g, 84%) which was used without purification.
Quantity
5 g
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Reaction Step One
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2.94 g
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reactant
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0 (± 1) mol
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

(Scheme 1, Compound C) To a mixture of 2,4-difluorobenzaldehyde (0.80 g, 5.6 mmol) and hydroxyamine HCl salt (0.43 g, 6.2 mmol) in EtOH (5 mL) was added K2CO3 (0.85 g, 6.2 mmol). The resultant mixture was stirred at rt for 24 hours. The mixture was diluted with MeOH (20 mL). The precipitates were filter off and washed with MeOH. The product from filtrate was purified by recrystalization (EtOAc/Hexanes). This compound was obtained as a white solid (0.84 g, 5.3 mmol, 94% yield). 1H NMR (DMSO-d6) δ 12.98 (br. s, 1H), 8.17 (s, 1H), 7.79 (m, 1H), 7.32 (m, 1H), 7.11 (m, 1H); Analytical HPLC 1.03 min. (95%); Mass Spec.: 158.06 (MH+).
[Compound]
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Compound C
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0.8 g
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0.43 g
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5 mL
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solvent
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0.85 g
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resultant mixture
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20 mL
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Yield
94%

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